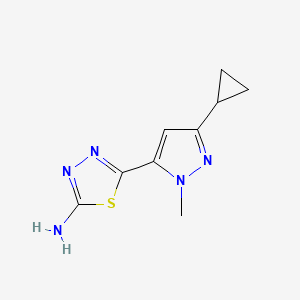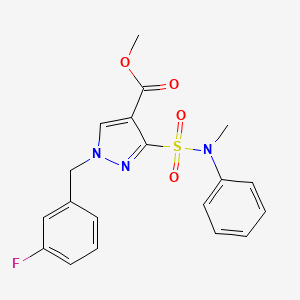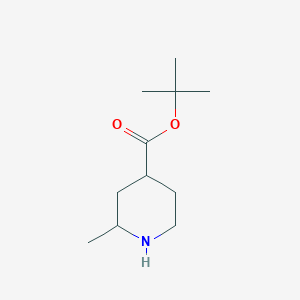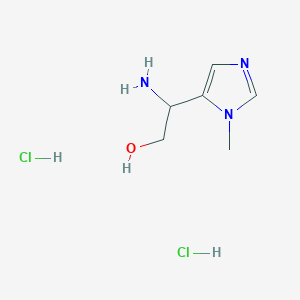
1-((3-(3-溴苯基)-1,2,4-噁二唑-5-基)甲基)-3-丙基喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17BrN4O3 and its molecular weight is 441.285. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
FGFR 抑制
成纤维细胞生长因子受体 (FGFR) 家族在多种细胞过程中起着至关重要的作用,包括器官发育、细胞增殖、迁移和血管生成 。FGFR 信号通路异常激活与多种癌症有关,例如乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌。化合物 4h 有效抑制 FGFR1、FGFR2 和 FGFR3,其 IC50 值分别为 7、9、25 和 712 nM。 这种抑制使其成为有前景的癌症治疗候选药物 .
乳腺癌治疗
体外研究表明,化合物 4h 抑制乳腺癌细胞系 4T1 增殖并诱导凋亡。此外,它显着抑制 4T1 细胞的迁移和侵袭。 这些发现突出了其作为抗乳腺癌药物的潜力 .
优化先导化合物
化合物 4h 具有低分子量,使其成为有吸引力的进一步优化的先导化合物。 其良好的特性可以促进后续药物开发工作 .
其他与 FGFR 相关的疾病
除了癌症之外,FGFR 还与多种疾病有关。化合物 4h 的 FGFR 抑制活性可能在癌症以外的疾病中具有应用,例如组织再生、伤口愈合和神经退行性疾病。 需要进一步研究以探索这些潜在的治疗领域 .
联合疗法
将像化合物 4h 这样的 FGFR 抑制剂与其他靶向疗法或免疫疗法相结合可以提高治疗效果。 研究协同作用和最佳组合是未来研究的一个令人兴奋的途径 .
药代动力学和毒性研究
了解化合物 4h 的药代动力学、生物利用度和毒性特征对于临床开发至关重要。 临床前研究应评估其安全性、分布、代谢和排泄 .
总之,化合物 4h 代表了靶向 FGFR 用于癌症治疗以及可能其他疾病的有希望的先导。其独特的特性值得进一步研究和优化。 研究人员应探索其全部潜力,并考虑其在联合疗法和疾病特异性背景下的作用 .
有关更详细的信息,您可以参考原始研究文章 。 此外,如果您对相关化合物感兴趣,关于 1H-吡唑并[3,4-b]吡啶衍生物和 6-溴-1H-吡咯并[2,3-b]吡啶衍生物的研究也可能相关 。欢迎探索这些参考资料以更深入地了解。😊
属性
CAS 编号 |
2309625-93-0 |
|---|---|
分子式 |
C20H17BrN4O3 |
分子量 |
441.285 |
IUPAC 名称 |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |
InChI 键 |
CWIKTXTXHGKWNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)


![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)

